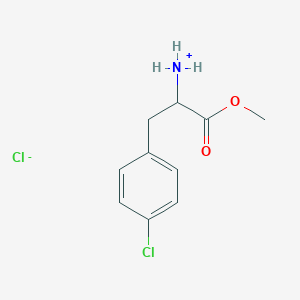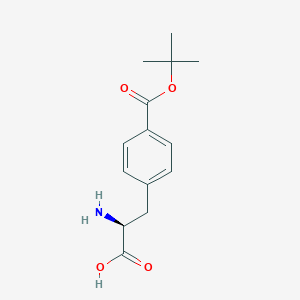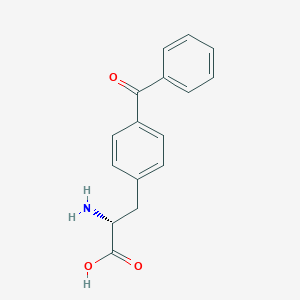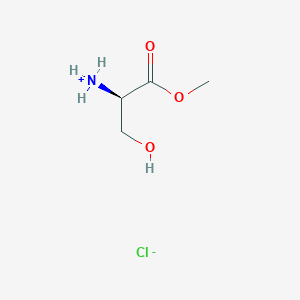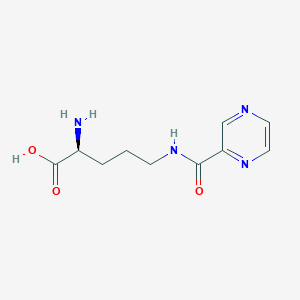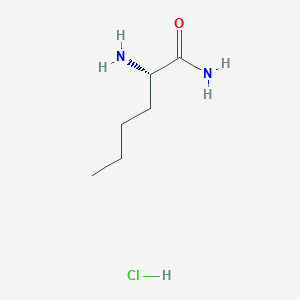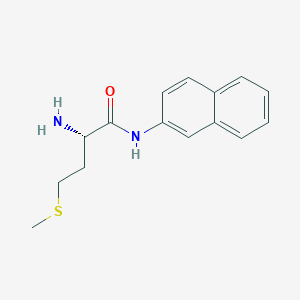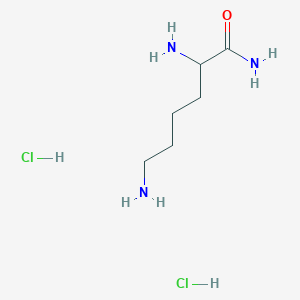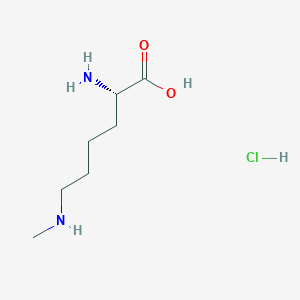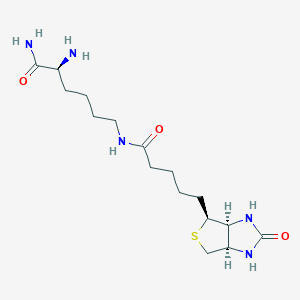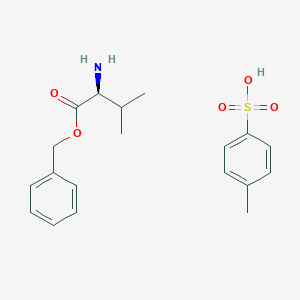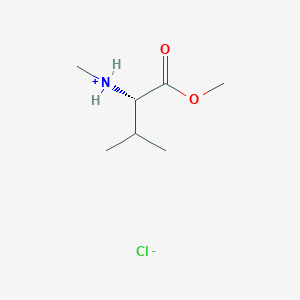
N-Me-Val-OMe HCl
Descripción general
Descripción
N-Me-Val-OMe HCl, also known as (2S)-1-Methoxy-N,3-dimethyl-1-oxo-2-butanaminium chloride , is a chemical compound with the molecular formula C7H16ClNO2 . It has an average mass of 181.660 Da and a monoisotopic mass of 181.086960 Da .
Synthesis Analysis
The synthesis of N-Me-Val-OMe HCl involves the use of triphosgene in CH2CI2 at 0°C, followed by the addition of Compound 5b and iPrNEt2 in CH2CI2 . The mixture is stirred for 30 minutes, and a solution of amino N-methyl leucine methyl ester HCl salt and iPrNEt2 in CH2CI2 is added . The mixture is stirred for 12 hours, and then diluted with EtOAc . The solution is washed with sat. NazCCb, water, and brine, and dried over Na2SO4 . After concentration and purification with silica gel flash column, Compound 5c is obtained .Molecular Structure Analysis
The molecular structure of N-Me-Val-OMe HCl is characterized by 1 defined stereocentre . It has 11 heavy atoms , with a fraction Csp3 of 0.86 . It has 4 rotatable bonds , 3 H-bond acceptors , and 1 H-bond donor .Physical And Chemical Properties Analysis
N-Me-Val-OMe HCl has a number of physical and chemical properties. It has a molar refractivity of 46.81 , a polar surface area of 38.33 Ų , and a molar volume . It is also characterized by its lipophilicity, with a Log Po/w (iLOGP) of 0.0 and a consensus Log Po/w of 0.93 . It has a water solubility of 2.36 mg/ml .Aplicaciones Científicas De Investigación
Polypeptide Structure and Elastin Modeling : N-Me-Val-OMe HCl has been used in studies focusing on the structure of synthetic polypeptides analogous to elastin. Urry et al. (1975) investigated the polypentapeptide of elastin, which included the Val-OMe component, to understand its secondary structure and hydrogen bonding in different solvents (Urry et al., 1975). Similarly, Rapaka and Urry (2009) synthesized sequential polytetrapeptide models, including H-(Val-Pro-Gly-Gly)n-Val-OMe, for studying tropoelastin coacervation (Rapaka & Urry, 2009).
Lysyl Oxidase Substrate Modeling : Kagan et al. (1980) used synthetic repeat polypeptides similar to the valine-rich regions of elastin, including Val-OMe sequences, as substrates for lysyl oxidase. These studies contributed to understanding the enzyme's function in cross-linking elastin (Kagan et al., 1980).
Pharmacokinetic and Drug Interaction Studies : Several studies have investigated pharmacokinetic interactions involving valsartan (VAL) and hydrochlorothiazide (HCT), as seen in papers by Hedaya and Helmy (2013) and Haque et al. (2023). These studies provide insights into the interactions, efficacy, and safety of these drugs when co-administered (Hedaya & Helmy, 2013), (Haque et al., 2023).
Analytical Method Development : Studies like those by Vignaduzzo et al. (2011) and Ayad et al. (2020) have developed and validated analytical methods, such as HPLC, for the simultaneous determination of pharmaceuticals, including valsartan and hydrochlorothiazide (Vignaduzzo et al., 2011), (Ayad et al., 2020).
Safety And Hazards
N-Me-Val-OMe HCl is classified as a warning signal word . It has hazard statements H302, H315, H319, and H335 , indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHGHUMLSLOID-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-Val-OMe HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



